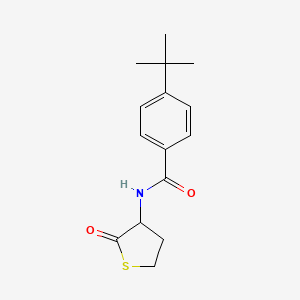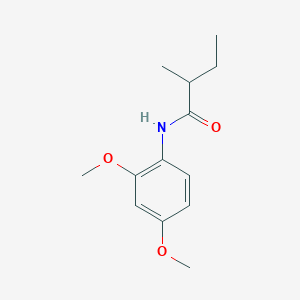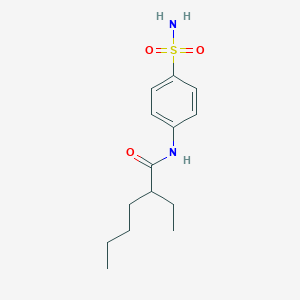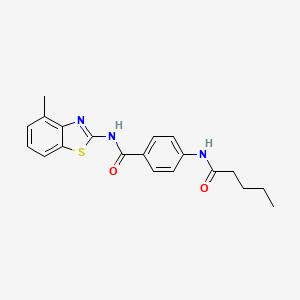
4-tert-butyl-N-(2-oxotetrahydrothiophen-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(2-oxotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butyl group, a benzamide moiety, and a tetrahydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(2-oxotetrahydrothiophen-3-yl)benzamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzamide Moiety: The benzamide group is introduced by reacting the tetrahydrothiophene derivative with benzoyl chloride in the presence of a base such as triethylamine.
Addition of the tert-Butyl Group: The tert-butyl group is incorporated through alkylation reactions using tert-butyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(2-oxotetrahydrothiophen-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Benzoyl chloride, triethylamine, tert-butyl bromide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(2-oxotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide: Shares structural similarities with the presence of a tert-butyl group and a benzamide moiety.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar in terms of the benzamide structure but with different substituents.
Uniqueness
4-tert-butyl-N-(2-oxotetrahydrothiophen-3-yl)benzamide is unique due to the presence of the tetrahydrothiophene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H19NO2S |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(2-oxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C15H19NO2S/c1-15(2,3)11-6-4-10(5-7-11)13(17)16-12-8-9-19-14(12)18/h4-7,12H,8-9H2,1-3H3,(H,16,17) |
InChI Key |
SQCLREQHHYGFJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCSC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-methylpropanoyl)amino]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B11173290.png)
![1-(4-fluorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11173295.png)



![4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzamide](/img/structure/B11173313.png)


![4-ethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide](/img/structure/B11173324.png)
![N-[4-(ethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide](/img/structure/B11173327.png)
![N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B11173331.png)
![4-(4-chloro-2-methylphenoxy)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B11173335.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3,4-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B11173342.png)
![N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B11173345.png)
